molecular formula C13H8O3S B14584910 2-Phenylthieno[2,3-b]furan-5-carboxylic acid CAS No. 61255-00-3

2-Phenylthieno[2,3-b]furan-5-carboxylic acid

Katalognummer: B14584910
CAS-Nummer: 61255-00-3
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: DZEOJBCEOXHUIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylthieno[2,3-b]furan-5-carboxylic acid is a heterocyclic compound that contains both a thiophene and a furan ring fused together with a phenyl group attached to the thiophene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthieno[2,3-b]furan-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylthieno[2,3-b]furan-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic core.

Wissenschaftliche Forschungsanwendungen

2-Phenylthieno[2,3-b]furan-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other biologically active compounds.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-Phenylthieno[2,3-b]furan-5-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenylfuran-3-carboxylic acid
  • 2-Phenylthiophene-3-carboxylic acid
  • 2-Phenylbenzofuran-3-carboxylic acid

Uniqueness

2-Phenylthieno[2,3-b]furan-5-carboxylic acid is unique due to the fusion of the thiophene and furan rings, which imparts distinct electronic and structural properties. This fusion can lead to different reactivity and interactions compared to similar compounds that contain only one type of heterocyclic ring.

Eigenschaften

CAS-Nummer

61255-00-3

Molekularformel

C13H8O3S

Molekulargewicht

244.27 g/mol

IUPAC-Name

2-phenylthieno[2,3-b]furan-5-carboxylic acid

InChI

InChI=1S/C13H8O3S/c14-12(15)11-7-9-6-10(16-13(9)17-11)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI-Schlüssel

DZEOJBCEOXHUIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)SC(=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.